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molecular formula C21H24O2 B028148 2,2-Bis(4-allyloxyphenyl)propane CAS No. 3739-67-1

2,2-Bis(4-allyloxyphenyl)propane

Cat. No. B028148
M. Wt: 308.4 g/mol
InChI Key: SCZZNWQQCGSWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04100140

Procedure details

Bisphenol A (228 g), NaOH (82.5 g) and n-propanol (1 liter) are heated under reflux. After everything has gone into solution, 200 ml of allyl chloride are added slowly. After three hours, the mixture is virtually neutral. It is stirred for a further three hours, whilst boiling under reflux. After cooling to room temperature, the NaCl which has precipitated is filtered off and the n-propanol is distilled off. The crude diallyl ether of bisphenol A (308 g) which is thus obtained is taken up in methylene chloride and washed with water. After separating off the aqueous phase, the methylene chloride is distilled off again. The resulting pure diallyl ether of bisphenol A is dried over sodium sulphate.
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:20](Cl)[CH:21]=[CH2:22].[CH2:24](O)[CH2:25][CH3:26]>>[CH3:9][C:8]([C:11]1[CH:12]=[CH:13][C:14]([O:17][CH2:26][CH:25]=[CH2:24])=[CH:15][CH:16]=1)([C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:20][CH:21]=[CH2:22])=[CH:7][CH:6]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
82.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C=C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It is stirred for a further three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
are added slowly
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the NaCl which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
DISTILLATION
Type
DISTILLATION
Details
the n-propanol is distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 308 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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